5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

Description

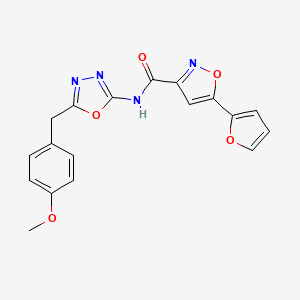

The compound 5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a heterocyclic molecule featuring an isoxazole-carboxamide core linked to a 1,3,4-oxadiazole ring. Key structural elements include:

- Isoxazole-3-carboxamide moiety: Provides a rigid, planar structure conducive to interactions with biological targets.

- 4-Methoxybenzyl group: Enhances lipophilicity and may influence receptor binding via methoxy group interactions.

Properties

IUPAC Name |

5-(furan-2-yl)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5/c1-24-12-6-4-11(5-7-12)9-16-20-21-18(26-16)19-17(23)13-10-15(27-22-13)14-3-2-8-25-14/h2-8,10H,9H2,1H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMNVUBFGVTLNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(furan-2-yl)-N-(5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anti-inflammatory, anticancer, and other pharmacological effects.

Chemical Structure

The molecular structure of this compound includes a furan ring, an isoxazole moiety, and an oxadiazole unit. These functional groups are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit broad-spectrum antimicrobial properties. Studies have demonstrated that derivatives of this scaffold show significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4–8 | M. tuberculosis |

| Compound A | 0.003–0.03 | Clostridium difficile |

| Compound B | 0.03–0.125 | Neisseria gonorrhoeae |

The mechanism of action is believed to involve the inhibition of key enzymes in bacterial cell wall synthesis and fatty acid metabolism, similar to other oxadiazole derivatives .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory assays. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases. The anti-inflammatory effects are attributed to the modulation of pathways involving NF-kB and COX enzymes.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate potential efficacy against various cancer cell lines. The compound has been tested against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, showing IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HCT116 | 15 |

Mechanistic studies suggest that the compound induces apoptosis through mitochondrial pathways and inhibits cell proliferation by targeting cyclin-dependent kinases .

Case Studies

- Antitubercular Activity : A study conducted by Dhumal et al. (2016) assessed the antitubercular activity of various oxadiazole derivatives, including those similar to the compound . The most active compounds demonstrated MIC values comparable to standard treatments like isoniazid .

- Antimicrobial Efficacy : Research by Salama et al. (2020) highlighted the effectiveness of oxadiazole derivatives against Clostridium difficile, with some compounds outperforming established antibiotics such as vancomycin .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Insights

Antifungal Activity: LMM5 and LMM11 exhibit antifungal effects via Trr1 inhibition, critical for redox homeostasis in C. albicans. Substituent positioning matters: LMM5’s 4-methoxybenzyl on oxadiazole enhances lipophilicity, while LMM11’s furan on oxadiazole may improve target binding.

Enzyme Inhibition: LMM5/LMM11 inhibit Trr1, a selenocysteine-dependent enzyme. The target compound’s isoxazole-carboxamide may mimic the benzamide’s role in LMM5/LMM11, facilitating enzyme interaction . Compound 41 () demonstrates structural versatility, with nitrodibenzofuran enabling GSK-3 inhibition. This highlights how oxadiazole derivatives can be tailored for diverse targets .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for LMM5/LMM11 (e.g., cyclization of carbohydrazides) or Schiff base formation (as in ) .

Notes

- Mechanistic Uncertainty : While LMM5/LMM11 inhibit Trr1, the target compound’s isoxazole-carboxamide core may alter binding kinetics or selectivity.

- Structural Optimization : The combination of furan (aromaticity) and methoxybenzyl (lipophilicity) could enhance bioavailability compared to LMM5/LMM11.

- Diverse Applications : Oxadiazole derivatives are pharmacologically versatile, as seen in antifungal (LMM5/LMM11), neurodegenerative (Compound 41), and synthetic (Compound 1) contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.